![molecular formula C13H20N4O2 B1622281 4-(2-Methoxyphenyl)-1-piperazineacetamidoxime CAS No. 261623-50-1](/img/structure/B1622281.png)
4-(2-Methoxyphenyl)-1-piperazineacetamidoxime
Overview
Description
The compound “4-(2-Methoxyphenyl)-1-piperazineacetamidoxime” is a complex organic molecule. It likely contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The methoxyphenyl group suggests the presence of a phenyl ring (a hexagonal carbon ring) with a methoxy group (O-CH3) attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multicomponent condensation reactions . For instance, arylpiperazines can be synthesized from corresponding halides and piperazine in a nucleophilic substitution reaction .Scientific Research Applications
1. Serotonin Receptor Study
4-(2-Methoxyphenyl)-1-piperazineacetamidoxime and its analogues have been studied for their affinity and selectivity at serotonin (5-HT) receptors. One research discussed the properties of 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, an analogue with high affinity and selectivity for 5-HT1A sites, suggesting its utility in exploring serotonin neurotransmission (Raghupathi et al., 1991).
2. Bacterial Persister Cells Targeting
Research has highlighted the potential of compounds related to 4-(2-Methoxyphenyl)-1-piperazineacetamidoxime in targeting bacterial persister cells, which are known to tolerate antibiotic treatment. This work opens pathways for addressing bacterial persistence in medical treatments (Kim et al., 2011).
3. Positron Emission Tomography (PET) Imaging
Compounds derived from 4-(2-Methoxyphenyl)-1-piperazineacetamidoxime have been used in PET imaging studies. One such compound, [18F]p-MPPF, has been used to study the serotonergic neurotransmission, demonstrating the applicability of these derivatives in neuroimaging and brain research (Plenevaux et al., 2000).
4. Antiviral and Antidepressant Potential
Derivatives of 4-(2-Methoxyphenyl)-1-piperazineacetamidoxime have been explored for their potential in treating viral infections, specifically HIV, and as antidepressants. These studies focus on understanding their binding properties and pharmacological profiles to develop effective therapeutic agents (Romero et al., 1994).
5. Nanotechnology and Imaging
The compound has also been utilized in nanotechnology, particularly in the synthesis of silver nanoparticles for targeted optical imaging. This showcases its versatility in various scientific applications, including advanced imaging techniques (Chaturvedi et al., 2018).
Mechanism of Action
Target of Action
Related compounds such as para-methoxyphenylpiperazine (meopp) have been found to interact with monoamine neurotransmitters . These neurotransmitters play crucial roles in regulating mood, anxiety, and cognitive functions.
Mode of Action
Meopp, a related compound, has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This mechanism is shared with drugs of abuse such as amphetamines .
Biochemical Pathways
Related compounds like meopp have been shown to affect the monoamine neurotransmitter pathways .
Pharmacokinetics
Related compounds such as meopp are known to be metabolized in the liver and excreted renally .
Result of Action
Related compounds like meopp are known to produce effects similar to amphetamines, although they are much less potent and are thought to have relatively insignificant abuse potential .
properties
IUPAC Name |
N'-hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-19-12-5-3-2-4-11(12)17-8-6-16(7-9-17)10-13(14)15-18/h2-5,18H,6-10H2,1H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCMHGPDEIGAMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)C/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-1-piperazineacetamidoxime |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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